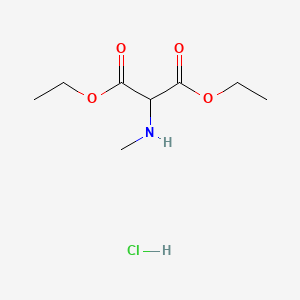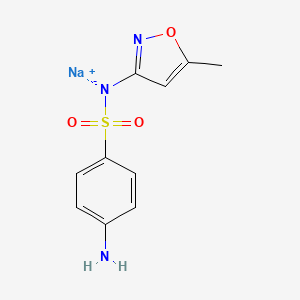
Diethyl 2-(methylamino)malonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(methylamino)malonate hydrochloride is an organic compound with the molecular formula C8H16ClNO4. It is a white to yellow powder or crystalline substance that is primarily used in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(methylamino)malonate hydrochloride can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with methylamine under basic conditions, followed by acidification to obtain the hydrochloride salt. The general steps are as follows:
Deprotonation: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate reacts with methylamine to form diethyl 2-(methylamino)malonate.
Acidification: The product is then treated with hydrochloric acid to yield this compound
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pH to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(methylamino)malonate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, water
Major Products
Substituted Acetic Acids: Formed through decarboxylation.
Malonic Acid Derivatives: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(methylamino)malonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of barbiturates and other sedatives.
Industry: Applied in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of diethyl 2-(methylamino)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can donate electrons, making it reactive towards electrophiles. This reactivity is exploited in the synthesis of more complex molecules, where it can form new carbon-carbon bonds through nucleophilic substitution and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(methylamino)malonate hydrochloride.
Diethyl aminomalonate hydrochloride: Another derivative of malonic acid with similar reactivity.
Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of the methylamino group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
Eigenschaften
IUPAC Name |
diethyl 2-(methylamino)propanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDQOJWGNGPGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480266 |
Source


|
| Record name | AGN-PC-0NI2FV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-98-2 |
Source


|
| Record name | 56598-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0NI2FV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)






![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
